Isoquinolin-6-ol hydrobromide
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Overview
Description
Isoquinolin-6-ol hydrobromide is a heterocyclic compound with the molecular formula C9H8BrNO. It is a derivative of isoquinoline, a nitrogen-containing aromatic compound. This compound is known for its unique structural characteristics and diverse biological properties, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a group to which isoquinolin-6-ol hydrobromide belongs, are known to exhibit broad-spectrum anticancer activity .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are known to interact with multiple biochemical pathways, leading to a broad spectrum of anticancer activity .
Result of Action
Isoquinoline alkaloids are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
Isoquinoline alkaloids have been reported to exhibit broad-spectrum anticancer activity, including the ability to arrest the cell cycle and induce apoptosis .
Molecular Mechanism
Isoquinoline alkaloids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of isoquinoline alkaloids can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Isoquinolin-6-ol hydrobromide in animal models. The effects of other isoquinoline alkaloids have been studied in animal models, and these studies have shown that the effects can vary with different dosages .
Metabolic Pathways
Isoquinoline alkaloids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of isoquinoline alkaloids can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-6-ol hydrobromide typically involves the cyclization of benzamide derivatives and functionalized arenes with alkynes or C2 synthons. This process can be catalyzed by transition metals such as palladium, copper, or ruthenium . For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of microwave irradiation and metal-free oxidative cross-coupling reactions has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinones.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Isoquinolinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
Isoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antitumor and antimicrobial properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isoquinolin-6-ol hydrobromide can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities against pathogens and neurodegenerative disorders.
Isoquinolin-1(2H)-one: Another important isoquinoline derivative with significant biological and physiological activities.
Uniqueness: this compound stands out due to its specific structural features and the presence of a hydroxyl group at the 6-position, which imparts unique chemical reactivity and biological properties.
Properties
IUPAC Name |
isoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-6,11H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSTMVXDPYLQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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